
Ambroxol O-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambroxol O-glucuronide is a metabolite of ambroxol, a mucolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . The compound is formed through the glucuronidation of ambroxol, a process that enhances its solubility and facilitates its excretion from the body . This compound has a molecular formula of C19H26Br2N2O7 and a molecular weight of 554.23 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Applications De Recherche Scientifique
Pharmacological Properties
Ambroxol is primarily known for its mucolytic properties, which facilitate mucus clearance in respiratory diseases. However, its metabolite, ambroxol O-glucuronide, has been identified as having additional pharmacological benefits:
- Chaperone Activity : this compound enhances the activity of glucocerebrosidase (GCase), an enzyme deficient in Gaucher disease and linked to Parkinson's disease. This chaperone effect helps in proper protein folding and trafficking within cells, potentially mitigating symptoms associated with these diseases .
- Neuroprotective Effects : Recent studies suggest that this compound may play a role in neuroprotection by modulating α-synuclein levels, a protein implicated in neurodegeneration .
Gaucher Disease
Ambroxol has been investigated as a treatment for Gaucher disease due to its ability to enhance GCase activity:
- Clinical Trials : Several clinical trials have demonstrated increased GCase activity in patients treated with ambroxol. For instance, a study involving patients with neuronopathic Gaucher disease reported significant improvements in enzyme activity and clinical symptoms after prolonged ambroxol treatment .
- Safety Profile : Ambroxol is generally well-tolerated, with adverse effects being minimal even at high doses (up to 1.3 g/day) over extended periods .
Parkinson's Disease
Ambroxol's potential as a disease-modifying agent in Parkinson's disease has been explored:
- AMBITIOUS Trial : This ongoing trial aims to assess the impact of ambroxol on cognitive decline in patients with GBA-associated Parkinson's disease. Preliminary findings suggest that ambroxol may slow the progression of cognitive impairment by enhancing GCase levels in the central nervous system .
- Mechanisms of Action : The drug's ability to penetrate the blood-brain barrier allows it to exert effects directly within the central nervous system, making it a promising candidate for neurodegenerative disorders .
Amyotrophic Lateral Sclerosis (ALS)
Ambroxol is being repurposed for ALS treatment due to its effects on lipid metabolism:
- AMBALS Study : This Phase 2 study investigates whether high-dose ambroxol can slow disease progression in newly diagnosed ALS patients. The study will assess various biomarkers and clinical outcomes over a 32-week period .
- Lipid Metabolism Restoration : Research indicates that ambroxol may restore lipid metabolism functions that are disrupted in ALS patients, potentially influencing disease progression positively .
Data Tables
Case Study 1: Gaucher Disease Treatment
A cohort study involving five patients with neuronopathic Gaucher disease treated with ambroxol showed increased GCase activity in lymphocytes and significant clinical improvements over 48 months. The concentration of ambroxol in cerebrospinal fluid was found to be approximately 10%-20% of that in serum, indicating effective CNS penetration .
Case Study 2: Parkinson's Disease Cognitive Decline
In a pilot study assessing ambroxol's effects on cognitive decline among GBA-PD patients, participants exhibited reduced rates of cognitive dysfunction after 12 months of treatment. The study utilized functional MRI and cerebrospinal fluid markers to evaluate neuronal activity changes alongside clinical assessments .
Propriétés
Numéro CAS |
1241045-91-9 |
---|---|
Formule moléculaire |
C₁₉H₂₆Br₂N₂O₇ |
Poids moléculaire |
554.23 |
Synonymes |
trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexylβ-D-glucopyranosiduronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.